Ethyl(methoxy)amine hydrochloride
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Overview
Description
Ethyl(methoxy)amine hydrochloride is an organic compound with the chemical formula C3H10ClNO. It is a derivative of methoxyamine, where the ethyl group is attached to the nitrogen atom. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Mode of Action
It is known that the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .
Biochemical Pathways
It is known that the compound can participate in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
It is known that the compound can form imine derivatives when reacted with aldehydes and ketones . These imine derivatives can have various effects on the cell, depending on the specific targets and pathways involved .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
Ethyl(methoxy)amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products that are crucial for cellular processes. The compound’s interaction with proteins can result in conformational changes, affecting their activity and stability. Additionally, this compound can form complexes with other biomolecules, enhancing or inhibiting their function depending on the nature of the interaction .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of target genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and the availability of metabolic substrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes. These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, such as changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound can cause toxicity, leading to adverse effects such as organ damage and impaired physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that participate in different biochemical processes. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on the nature of the targeting signals. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(methoxy)amine hydrochloride can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of ethylamine with methoxyamine in the presence of hydrochloric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(methoxy)amine hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Deprotonation Reactions: It undergoes deprotonation by methyl lithium to form N-lithio derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Methyl Lithium: Used for deprotonation reactions.
Ketones and Aldehydes: React with this compound to form imines.
Hydrochloric Acid: Used in the synthesis and stabilization of the compound.
Major Products Formed
Scientific Research Applications
Ethyl(methoxy)amine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with similar chemical properties.
N-Methylhydroxylamine: An isomer of methoxyamine.
Aminomethanol: Another isomer of methoxyamine.
Uniqueness
Ethyl(methoxy)amine hydrochloride is unique due to its specific structure, which combines the properties of methoxyamine and ethylamine. This combination allows it to participate in a wide range of chemical reactions and enhances its stability and solubility compared to its parent compounds .
Properties
IUPAC Name |
N-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUULGKHTMXMIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNOC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195657-97-6 |
Source
|
Record name | ethyl(methoxy)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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